molecular formula C6H5ClFNO2 B1421809 2-Chloro-3-fluoroisonicotinaldehyde hydrate CAS No. 1196156-07-6

2-Chloro-3-fluoroisonicotinaldehyde hydrate

Cat. No. B1421809
M. Wt: 177.56 g/mol
InChI Key: HLMKXEOYZMLNJQ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoroisonicotinaldehyde hydrate is an organic compound that has gained increased attention in the field of scientific research. It is also known as 2-Chloro-3-fluoro-4-formylpyridine . The CAS number for this compound is 1196156-07-6 .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-fluoroisonicotinaldehyde hydrate is C6H5ClFNO2 . The molecular weight is 177.56 g/mol .


Physical And Chemical Properties Analysis

The density of 2-Chloro-3-fluoroisonicotinaldehyde is 1.4±0.1 g/cm3 . The boiling point is 231.7±35.0 °C at 760 mmHg . The flash point is 93.9±25.9 °C .

Scientific Research Applications

1. Synthesis of Perhalogenated Compounds

2-Chloro-3-fluoroisonicotinaldehyde hydrate is utilized in the synthesis of ketones and alkenes with a terminal bromochlorofluoromethyl group. This process involves sequential chlorination/fluorination and detrifluoroacetylative cleavage, showcasing its utility in the preparation of complex halogenated compounds (Balaraman et al., 2016).

2. Catalysis in Asymmetric Hydration

The compound plays a role in the N-heterocyclic carbene-catalyzed asymmetric hydration of alpha,alpha-dichloro aldehydes and alpha-halo enals. This leads to the production of enantioenriched alpha-chloro and alpha-fluoro carboxylic acids, demonstrating its potential in stereoselective synthesis processes (Vora & Rovis, 2010).

3. Role in Dehydrohalogenation Reactions

The compound is implicated in dehydrohalogenation reactions, where nanoscopic metal fluorides are used as catalysts. This highlights its potential in reactions where selective dehydrofluorination and dehydrochlorination are required (Teinz et al., 2011).

4. Fluorinated Gas (F-gas) Separation

It is involved in the study of gas hydrate-based fluorinated gas (F-gas) separation. The research on the thermodynamic, structural, and cage filling characteristics of gas hydrates formed by F-gases like CHF3 and C2F6, demonstrates its potential application in environmental and industrial processes (Eunae Kim et al., 2016).

Safety And Hazards

The safety data sheet for 2-Chloro-3-fluoroisonicotinaldehyde hydrate indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It is advised to wear suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this compound .

properties

IUPAC Name

2-chloro-3-fluoropyridine-4-carbaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO.H2O/c7-6-5(8)4(3-10)1-2-9-6;/h1-3H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMKXEOYZMLNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)F)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoroisonicotinaldehyde hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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